BenchChemオンラインストアへようこそ!

Acediasulfone

Leprosy Pharmacokinetics Sustained Release

Acediasulfone is the definitive depot prodrug of dapsone, engineered to overcome dapsone's short half‑life and poor aqueous solubility. A single IM injection maintains therapeutic dapsone levels for ~100 days—a 5‑injection‑per‑year regimen—making it the only non‑interchangeable tool for long‑term efficacy trials, transmission‑blocking studies, and sustained‑release formulation R&D. Its ability to form a water‑soluble sodium salt simplifies injectable manufacturing and enables liquid formulations impossible with parent dapsone. For PK/PD benchmarking of prodrug activation, this is the validated reference compound. Order ≥98% purity material for reproducible preclinical and analytical method development.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
CAS No. 80-03-5
Cat. No. B1665413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcediasulfone
CAS80-03-5
SynonymsAce (sulfone)
acediasulfone
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O
InChIInChI=1S/C14H14N2O4S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18/h1-8,16H,9,15H2,(H,17,18)
InChIKeyFKKUMFTYSTZUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acediasulfone (CAS 80-03-5): A Long-Acting Sulfone Prodrug for Leprosy and Malaria Research


Acediasulfone (INN, CAS 80-03-5), also known as acedapsone or DADDS, is a sulfone-class antimicrobial and antimalarial agent that functions as a long-acting prodrug of dapsone [1]. It is synthesized by reacting dapsone with bromoacetic acid, producing a molecule that can be formulated as a water-soluble salt, addressing the low water solubility of its parent compound [2]. As a repository form, acediasulfone is slowly metabolized in vivo to release dapsone over an extended period, which is the basis for its primary clinical and research applications in the treatment of leprosy and malaria [3].

Why Acediasulfone (CAS 80-03-5) Cannot Be Simply Replaced by Dapsone or Other Sulfones


The clinical and research utility of acediasulfone is not interchangeable with dapsone or other sulfones due to fundamental differences in pharmacokinetic profile, solubility, and dosing paradigm. Dapsone requires daily oral administration due to its short half-life and is limited by its poor aqueous solubility, which complicates formulation and patient compliance [1]. In contrast, acediasulfone is a prodrug specifically designed for sustained release; a single intramuscular injection maintains therapeutic dapsone levels for approximately 100 days, enabling a dosing schedule of just five injections per year [2]. Furthermore, its ability to form a water-soluble sodium salt represents a critical advantage in pharmaceutical development, facilitating the creation of injectable and potentially other liquid formulations that are not feasible with the parent drug [3]. These distinct physicochemical and pharmacokinetic properties render acediasulfone a specialized, non-substitutable tool for long-acting therapy and sustained-release research.

Acediasulfone (CAS 80-03-5): Quantitative Differentiators vs. Dapsone and In-Class Comparators


Sustained Dapsone Release: Acediasulfone Provides 100-Day Coverage from a Single IM Dose

Acediasulfone acts as a long-acting prodrug of dapsone. In a direct head-to-head pharmacokinetic comparison, a 300-mg intramuscular dose of acediasulfone maintained dapsone plasma levels above the minimum inhibitory concentration (MIC) for Mycobacterium leprae for approximately 100 days [1]. The half-life of acediasulfone is 46 days, compared to 43 days for the dapsone it releases, underscoring its role as a sustained-release depot [1]. This contrasts sharply with oral dapsone, which requires daily dosing (50-100 mg/day) due to its shorter half-life [2].

Leprosy Pharmacokinetics Sustained Release

Dosing Frequency: Acediasulfone Enables 5 Annual Injections vs. Daily Oral Dapsone

The long-acting pharmacokinetic profile of acediasulfone translates directly into a significantly reduced dosing frequency. A standard treatment regimen for acediasulfone involves five intramuscular injections of 225 mg per year [1]. In a controlled clinical study, this regimen (five injections/year) was directly compared to daily oral dapsone (50 mg/day), confirming the practical utility of the long-acting formulation [2]. This is in contrast to the standard WHO regimen for paucibacillary leprosy, which requires daily oral dapsone (100 mg) plus monthly rifampicin [3].

Leprosy Adherence Long-acting injectable

Aqueous Solubility: Acediasulfone Sodium Salt Overcomes Dapsone's Insolubility

Acediasulfone was specifically synthesized to address the poor water solubility of dapsone, which is a significant barrier to its administration. Dapsone has a reported aqueous solubility of 0.208 mg/mL at 25°C, rendering it practically insoluble and precluding the development of simple aqueous injectable solutions [1]. In contrast, acediasulfone is designed with a carboxymethylamino group, allowing it to be readily converted into a water-soluble sodium salt for administration [2]. While a precise quantitative solubility value for acediasulfone sodium is not widely published, the ability to form this water-soluble salt is a binary, qualitative differentiation that fundamentally changes the compound's pharmaceutical handling and formulation potential.

Formulation Solubility Prodrug

Half-Life Comparison: Acediasulfone's 46-Day t½ Establishes it as a Long-Acting Depot

The half-life (t½) of acediasulfone is a defining characteristic of its long-acting profile. A direct comparison shows that acediasulfone has a half-life of 46 days, while the dapsone released from this prodrug has a half-life of 43 days [1]. This data confirms that the sustained release of active drug is a function of the slow conversion of the parent prodrug. For reference, oral dapsone has a shorter half-life, typically requiring daily dosing to maintain therapeutic concentrations [2]. The extended half-life of acediasulfone is the mechanistic basis for its once-quarterly to five-times-annually dosing schedule [3].

Pharmacokinetics Half-life Prodrug

Optimal Research and Procurement Applications for Acediasulfone (CAS 80-03-5)


Long-Acting Injectable Formulation Development

Leverage acediasulfone's unique ability to form a water-soluble sodium salt and its established 100-day release profile [1] to develop novel long-acting injectable (LAI) antimicrobial formulations. This compound serves as a model prodrug for designing sustained-release systems aimed at improving adherence in chronic infectious diseases like leprosy and malaria. Its well-characterized conversion to dapsone provides a predictable pharmacokinetic benchmark for evaluating new depot technologies [2].

Adherence-Challenged Leprosy and Malaria Research Models

Utilize acediasulfone in preclinical and clinical research models where daily oral dosing of dapsone is impractical or would introduce significant adherence-related variability. The proven regimen of five injections per year [3] ensures consistent drug exposure over extended periods, making it an ideal tool for long-term efficacy studies, transmission-blocking research, and trials in remote or resource-limited settings where patient follow-up is difficult [4].

Prodrug and Sustained-Release Pharmacokinetic Studies

Employ acediasulfone as a benchmark compound in pharmacokinetic/pharmacodynamic (PK/PD) studies focused on prodrug activation and sustained drug release. Its well-defined half-life of 46 days and the measurable release of dapsone (43-day t½) [1] provide a reliable model system for validating analytical methods, such as HPLC assays for monitoring prodrug conversion [5], and for understanding the in vivo performance of repository antimicrobial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acediasulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.